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‘ Compound of Interest

Compound Name: 12-Aminododecanoyl! chloride
CAS No.: 654062-36-9
Cat. No.: B12534181

Get Quote

Expertise & Experience: Why handle 12-ADC as a hydrochloride salt?

An unprotected

-amino acid chloride is a chemical paradox: it contains both a highly nucleophilic primary amine and a highly electrophilic acyl chloride. If 12-ADC is g
undergo rapid intermolecular nucleophilic attack, spontaneously polymerizing to form polyamides (Nylon-12).

To isolate and characterize 12-ADC via H-NMR, it must be synthesized and maintained as a hydrochloride salt (12-ADC-HCI). Protonation of the amir
(ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) completely eliminates its nucleophilicity, rendering the monomer stable for analysis and subsequent controlled reactions.
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Caption: Reactivity pathways of 12-ADC: Spontaneous polymerization vs. stabilization via protonation.
Comparative Spectroscopic Profiling (H-NMR)
Data Presentation: Diagnostic Chemical Shifts
When comparing 12-ADC-HCI to its alternatives, the most critical diagnostic feature in the H-NMR spectrum is the chemical shift of the

-protons adjacent to the carbonyl carbon. The conversion from a carboxylic acid to an acyl chloride induces a strong deshielding effect due to the higl
chlorine atom combined with the anisotropic effect of the carbonyl group[2].

Table 1: Comparative 1H-NMR Assignments for 12-Carbon Aliphatic Linkers
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Functional Group 12-ADC-HCI (in CDCI3) 12-ADA (in TFA-d) Fmoc-12-ADA (in CDCI3) Multiplicit
~2.88 ppm N/A N/A Triplet (t, 2t
N/A ~2.30 ppm ~2.35 ppm Triplet (t, 2t
~3.00 ppm ~3.05 ppm N/A Multiplet (m
N/A N/A ~3.20 ppm Quartet (q,
Fmoc Aromatic N/A N/A 7.30 - 7.80 ppm Multiplets (1
Bulk Aliphatic Chain 1.20 - 1.40 ppm 1.20 - 1.40 ppm 1.20 - 1.40 ppm Broad Multi

Analytical Insight: The shift of the

protons to ~2.88 ppm is the definitive marker of successful acyl chloride formation[2][3]. If moisture is introduced during sample preparation, the acyl

the carboxylic acid, and this peak will shift upfield back to ~2.30 ppm.

Self-Validating Experimental Protocol: Synthesis and NMR Preparation

Trustworthiness: A Closed-Loop Validation System

To prevent degradation, the preparation of 12-ADC-HCI for NMR analysis must be strictly anhydrous. The following protocol includes built-in spectros

Step-by-Step Methodology:

Activation: Suspend 100 mg of 12-ADA in 2 mL of anhydrous dichloromethane (DCM). Add 2 equivalents of thionyl chloride (

) and a catalytic drop of DMF. Stir under an inert argon atmosphere at room temperature for 4 hours.

Salt Formation: Bubble anhydrous HCI gas through the solution for 5 minutes to ensure complete protonation of the terminal amine.

Solvent Evaporation: Remove DCM and excess

under reduced pressure. Crucial Step: Do not expose the resulting white solid to ambient air, as atmospheric moisture will instantly initiate hydrolys

NMR Sample Preparation: Inside a glovebox, dissolve 15 mg of the 12-ADC-HCI solid in 0.6 mL of anhydrous, acid-free

(stored over activated 4A molecular sieves). Transfer to an oven-dried NMR tube and seal with a PTFE cap and Parafilm.

Acquisition & Validation: Acquire the 1H-NMR spectrum.

o Success Criterion: A clean triplet at 2.88 ppm confirms the acyl chloride.

o Failure Criterion: A triplet at 2.30 ppm indicates hydrolysis (water contamination). A singlet at 3.65 ppm indicates methyl ester formation (if

was mistakenly used as the NMR solvent).
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Caption: Self-validating synthetic and analytical workflow for 12-ADC-HCI.
Alternative Comparison: Selecting the Right Linker
When designing a synthetic route, the choice between these three 12-carbon linkers depends on the required reactivity and the analytical capabilities

« 12-ADC-HCI: Best for high-throughput, coupling-reagent-free conjugations (e.g., attaching the linker to a highly sterically hindered amine). Require:
and rapid NMR validation (looking for the 2.88 ppm shift)[3].

« 12-ADA: The most atom-economical starting material[1]. However, it is a zwitterion at neutral pH, making it insoluble in standard organic NMR solv.

. It requires harsh NMR solvents (like TFA-d) and expensive coupling reagents (HATU/EDC) for downstream use.

* Fmoc-12-ADA: The gold standard for Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides excellent solubility in
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and acts as a strong UV chromophore for HPLC tracking. However, it requires a secondary deprotection step (using piperidine) which reduces ovel
compared to the direct use of 12-ADC.
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists 3 uast

and researchers to drive progress in science and industry. Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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